i-Butyl vinyl ether hydrochloride
Description
i-Butyl vinyl ether hydrochloride (chemical formula: C₆H₁₁O·HCl) is a reactive organochlorine compound derived from the acid-catalyzed reaction of isobutanol with vinyl chloride or vinyl acetate. It is characterized by its ether and vinyl functional groups, making it a versatile intermediate in organic synthesis and polymerization processes . Key properties include:
- Molecular weight: 100 g/mol (base ether) + 36.46 g/mol (HCl) = ~136.46 g/mol.
- Density: ~0.77 g/cm³ (for the base ether) .
- Solubility: Sparingly soluble in water but miscible with organic solvents like benzene and ethanol .
- Applications: Primarily used in copolymerization with vinyl chloride to produce specialty resins and as a precursor in radical-mediated reactions .
Properties
CAS No. |
378230-28-5 |
|---|---|
Molecular Formula |
C6H13ClO |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
1-ethenoxy-2-methylpropane;hydrochloride |
InChI |
InChI=1S/C6H12O.ClH/c1-4-7-5-6(2)3;/h4,6H,1,5H2,2-3H3;1H |
InChI Key |
TVNROHWNXQPHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC=C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
i-Butyl vinyl ether hydrochloride can be synthesized through several methods. One common method involves the reaction of acetylene or calcium carbide with alcohols . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often produced using the Reppe process, which involves the reaction of acetylene with isobutanol . This method is efficient and allows for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
i-Butyl vinyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other useful compounds.
Substitution: The ether group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions include various ethers, alcohols, and substituted vinyl compounds .
Scientific Research Applications
i-Butyl vinyl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the study of enzyme reactions and as a reagent in biochemical assays.
Industry: This compound is used in the production of adhesives, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of i-Butyl vinyl ether hydrochloride involves its reactivity with various chemical species. The compound can undergo polymerization reactions, where the vinyl group reacts with other monomers to form long polymer chains. This reactivity is influenced by the presence of catalysts and the specific conditions under which the reactions are carried out .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Reactivity
Physical and Atmospheric Properties
Data from ozonolysis studies (300 ppb initial mixing ratio) :
| Compound | SOA Yield (Y) at M₀ = 10 μg/m³ | Key Fragmentation Peaks (m/z) | Stability in Air |
|---|---|---|---|
| i-Butyl vinyl ether | 0.25–0.35 | 402, 356, 310, 264, 218 | Moderate oxidation |
| n-Butyl vinyl ether | 0.40–0.50 | 286, 240, 194, 148, 102 | High oxidation |
| t-Butyl vinyl ether | <0.10 | 357, 403, 449, 495 | Low reactivity |
SOA = Secondary Organic Aerosol; M₀ = Aerosol Mass.
Polymerization and Copolymer Performance
i-Butyl vinyl ether hydrochloride is copolymerized with vinyl chloride (VC) to form chloroether resins , which exhibit superior adhesion to PVC substrates and tolerance for aromatic hydrocarbons compared to chlorinated rubber or polyolefins . Key performance metrics:
| Property | Chloroether Resin (VC + i-BuVE) | Chlorinated Rubber | Chlorinated Polyolefin |
|---|---|---|---|
| Viscosity (cP) | 15–60 | 100–200 | 50–150 |
| Chlorine Content | ~45% | ~65% | ~30% |
| Thermal Stability | High | Moderate | Low |
Research Findings and Contradictions
- Atmospheric Impact : i-Butyl vinyl ether has lower SOA yields than n-butyl analogs, suggesting reduced environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
